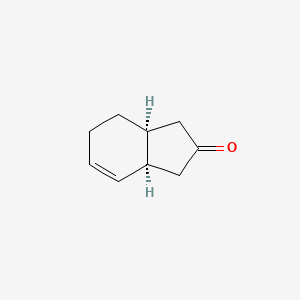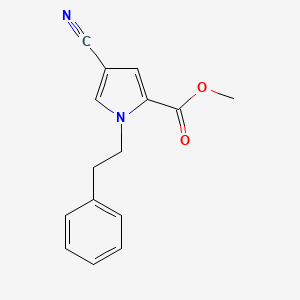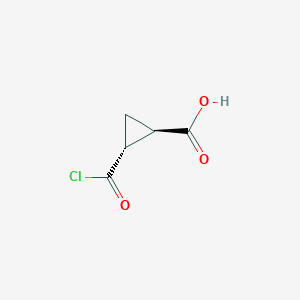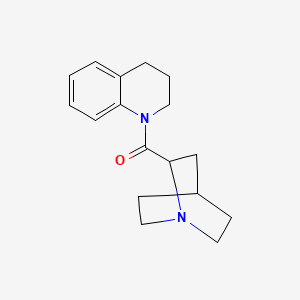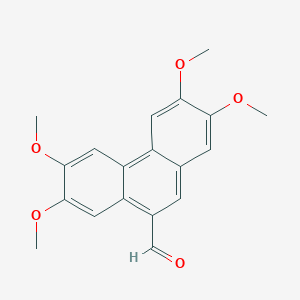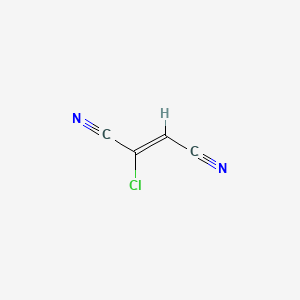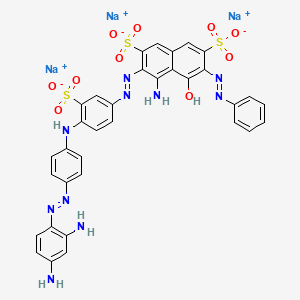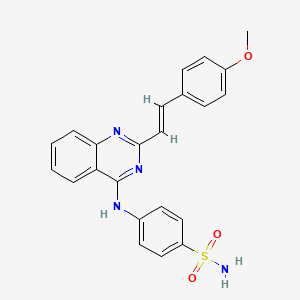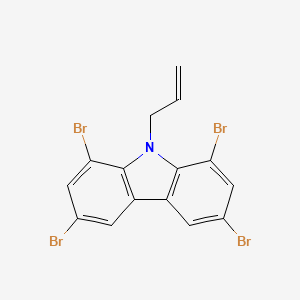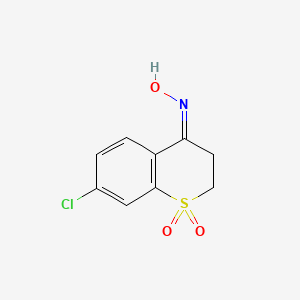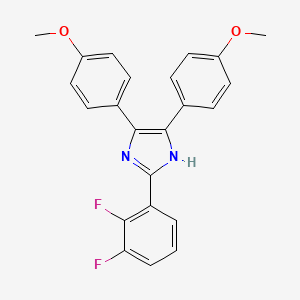
2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of two fluorine atoms on the phenyl ring and two methoxy groups on the phenyl rings attached to the imidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the fluorine atoms can result in various substituted phenyl derivatives.
科学研究应用
2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, affecting their catalytic activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
2-Phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole: Lacks the fluorine atoms, which may result in different chemical properties and biological activities.
2-(2,3-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of fluorine atoms in 2-(2,3-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole makes it unique compared to similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, stability, and binding interactions, making it a valuable molecule for various research applications.
属性
CAS 编号 |
73445-51-9 |
|---|---|
分子式 |
C23H18F2N2O2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
2-(2,3-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H18F2N2O2/c1-28-16-10-6-14(7-11-16)21-22(15-8-12-17(29-2)13-9-15)27-23(26-21)18-4-3-5-19(24)20(18)25/h3-13H,1-2H3,(H,26,27) |
InChI 键 |
FLVDOFPCYXSGBU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)F)F)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


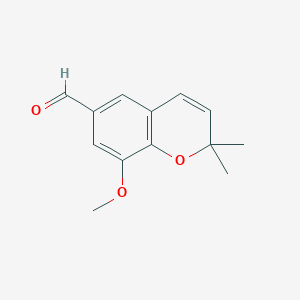
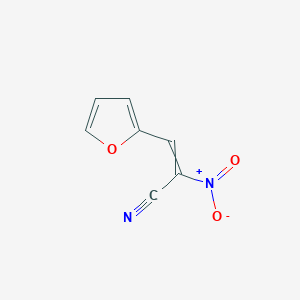

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
